N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16297616
InChI: InChI=1S/C21H20N6O3S/c1-2-29-16-7-5-15(6-8-16)24-19(28)14-31-21-26-25-20(18-12-22-9-10-23-18)27(21)13-17-4-3-11-30-17/h3-12H,2,13-14H2,1H3,(H,24,28)
SMILES:
Molecular Formula: C21H20N6O3S
Molecular Weight: 436.5 g/mol

N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16297616

Molecular Formula: C21H20N6O3S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C21H20N6O3S
Molecular Weight 436.5 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H20N6O3S/c1-2-29-16-7-5-15(6-8-16)24-19(28)14-31-21-26-25-20(18-12-22-9-10-23-18)27(21)13-17-4-3-11-30-17/h3-12H,2,13-14H2,1H3,(H,24,28)
Standard InChI Key PRADIHHYIZDZPE-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Introduction

N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the category of heterocyclic compounds. It features a diverse array of functional groups, including an ethoxyphenyl group, a furan ring, a pyrazine ring, and a triazole ring. This compound is of significant interest in both organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps using readily available precursors. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like refluxing in appropriate solvents and employing catalysts are common to enhance reaction rates. Advanced purification methods, such as chromatography, may be used to isolate the final compound.

Potential Biological Activities and Applications

This compound is explored for its potential therapeutic effects due to its unique molecular structure and properties. It interacts with biological targets such as enzymes or receptors, leading to various biochemical responses that could result in therapeutic effects. The specific mechanisms of action and potential applications in drug development are areas of ongoing research.

Chemical Reactions and Reactivity

N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions (temperature, pH) are tailored based on the desired transformation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator